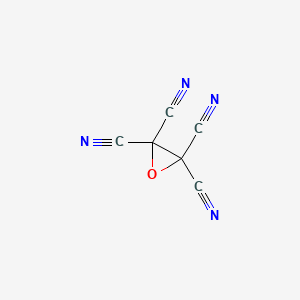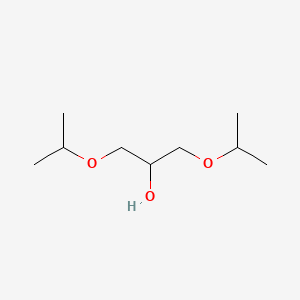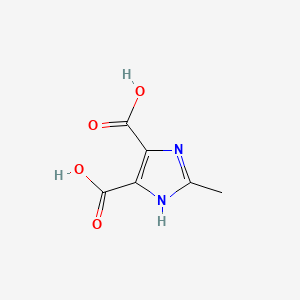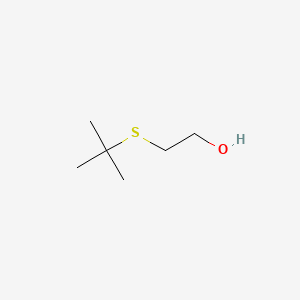
Oxiranetetracarbonitrile
説明
Oxiranetetracarbonitrile, also known as an oxirane with four cyano groups attached, is a chemical compound that has been studied for its unique reactivity and potential applications in organic synthesis. The compound has been used as a catalyst in isomerization reactions, as demonstrated in the study where it effectively isomerized 3H-indole 1-oxide into a more stable lactam structure . This indicates that oxiranetetracarbonitrile can play a role in facilitating chemical transformations, which could be of interest in the development of new synthetic methodologies.
Synthesis Analysis
The synthesis of related oxirane compounds, such as 3-aryloxirane-2-carbonitriles, has been achieved through various methods. One such method involves the use of boron trifluoride etherate (BF3·OEt2) to promote tandem Meinwald rearrangement and nucleophilic substitution reactions under microwave irradiation . Another approach for synthesizing anti-β-(N-arylamino)-α-hydroxynitriles from similar oxirane precursors utilizes BF3·OEt2 in ethanol, which acts as a non-metal catalyst and provides regio- and diastereospecific ring opening . These methods highlight the versatility of oxirane compounds in organic synthesis and their potential to be modified into various functionalized products.
Molecular Structure Analysis
科学的研究の応用
-
- Application Summary : Oxirane compounds with a four-carbon backbone influence the physicochemical properties of clathrate hydrates. These hydrates are host-guest inclusion compounds comprising hydrogen-bonded host frameworks and guest molecules .
- Methods : The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
- Results : The experimental results revealed that certain oxirane compounds act as hydrate formers and thermodynamic promoters, whereas others have opposite roles .
-
Bioactive Steroids Bearing Oxirane Ring
- Application Summary : Steroids and related isoprenoid lipids containing an oxirane ring exhibit various biological activities. These compounds are derived from fungi, fungal endophytes, as well as extracts of plants, algae, and marine invertebrates .
- Methods : To evaluate their biological activity, an extensive examination of refereed literature sources was conducted, including in vivo and in vitro studies and the utilization of the QSAR method .
- Results : These compounds show strong anti-inflammatory, antineoplastic, antiproliferative, anti-hypercholesterolemic, antiparkinsonian, diuretic, anti-eczematic, anti-psoriatic, and various other activities .
-
- Application Summary : Ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, plasticizers .
- Methods : The methods involve nucleophilic substitution of oxiranes .
- Results : This allows to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
- Oxiranetetracarbonitrile , also known as Tetracyanoethylene oxide , is a chemical compound with the molecular formula C6N4O . Its molecular weight is 144.1 .
- Please note that handling this compound requires caution as it’s classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral . This means it can be harmful if swallowed, inhaled, or comes into contact with skin.
-
Ring Opening
- Application Summary : Oxiranecarbonitriles undergo an acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins .
- Methods : The reaction involves the use of hydrogen halides and is acid-catalyzed .
- Results : The halocyanohydrins produced can be further transformed into α-halo ketones by elimination of HCN .
-
Ring Expansion
-
Meinwald Rearrangement
-
Cycloaddition
-
Enzyme Hydrolysis
特性
IUPAC Name |
oxirane-2,2,3,3-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4O/c7-1-5(2-8)6(3-9,4-10)11-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLYZIZWVOMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1(C(O1)(C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185741 | |
| Record name | Oxiranetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiranetetracarbonitrile | |
CAS RN |
3189-43-3 | |
| Record name | 2,2,3,3-Oxiranetetracarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranetetracarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiranetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxiranetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)


acetate](/img/structure/B1329519.png)